4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline
Description
4-[(E)-Phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline (C₁₇H₁₄N₄, molar mass: 274.32 g/mol) is a Schiff base compound featuring a conjugated azo (–N=N–) group and a pyrrole-derived imine (–C=N–) moiety. The molecule consists of two aromatic systems: a phenyldiazenyl-substituted aniline ring and a pyrrole-2-carboxaldehyde-derived Schiff base. Its structural uniqueness arises from the extended π-conjugation between the azo and imine groups, which may enhance its photophysical properties and coordination capability with transition metals .
For instance, 2-(methylsulfanyl)-N-(1H-pyrrol-2-ylmethylidene)aniline, a structurally similar ligand, is prepared by refluxing 2-(methylthio)aniline with pyrrole-2-carboxaldehyde in ethanol with catalytic HCl, yielding an 85% product . This suggests that the target compound may be synthesized through a comparable route, substituting 4-aminophenyl diazenyl derivatives for the aniline precursor.
Properties
IUPAC Name |
N-(4-phenyldiazenylphenyl)-1-(1H-pyrrol-2-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-2-5-15(6-3-1)20-21-16-10-8-14(9-11-16)19-13-17-7-4-12-18-17/h1-13,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNPCSAGRHEKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401039254 | |
| Record name | Benzenamine, 4-(2-phenyldiazenyl)-N-(1H-pyrrol-2-ylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401039254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303213-88-9 | |
| Record name | Benzenamine, 4-(2-phenyldiazenyl)-N-(1H-pyrrol-2-ylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401039254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline typically involves the reaction of aniline derivatives with diazonium salts, followed by condensation with pyrrole derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of aniline and pyrrole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline involves its interaction with molecular targets through its diazenyl and pyrrole groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related Schiff bases and azo-aniline derivatives:
Structural Analogues
2-(Methylsulfanyl)-N-(1H-pyrrol-2-ylmethylidene)aniline (HL)
- Molecular Formula : C₁₂H₁₁N₂S
- Key Differences : Replaces the phenyldiazenyl group with a methylsulfanyl (–SMe) substituent. This reduces π-conjugation but introduces sulfur-based electron-donating effects, which influence metal coordination. HL forms stable Cu(II) complexes (e.g., [Cu(HL)(bipy)Cl₂]) with distorted square-planar geometries .
- Applications : Used in mixed-ligand copper complexes for catalytic and magnetic studies .
4-(1-Methylethyl)-N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)aniline Molecular Formula: C₂₂H₂₄N₄O Key Differences: Incorporates a triazole-methoxy substituent and an isopropyl group. The triazole ring introduces additional hydrogen-bonding sites, while the bulky isopropyl group affects crystal packing. The compound crystallizes in a monoclinic system (space group P2₁/c) with distinct C–H⋯H interactions . Applications: Explored for supramolecular assembly due to its hydrogen-bonding network .
N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline Molecular Formula: C₂₅H₁₈N₄O Key Differences: Replaces the pyrrole-imine moiety with a pyridyl-oxadiazole system. The crystal structure (space group P2₁/c) shows planar aromatic stacking interactions .
Comparative Analysis
Key Findings
- Coordination Chemistry : Unlike HL, which preferentially binds Cu(II) via imine and thioether groups , the target compound’s azo group may enable dual binding modes (azo and imine), offering versatility in metal-ligand design.
- Crystal Engineering : Compounds with triazole or oxadiazole substituents exhibit more complex hydrogen-bonding networks than the target compound, suggesting that its crystal packing may rely on weaker van der Waals interactions .
Data Tables
Table 1: Structural and Physical Properties of Analogues
| Compound | Molecular Formula | Molar Mass (g/mol) | Substituents | Space Group | Refined R Factor |
|---|---|---|---|---|---|
| This compound | C₁₇H₁₄N₄ | 274.32 | Phenyldiazenyl, pyrrole-imine | Not reported | Not reported |
| 2-(Methylsulfanyl)-N-(1H-pyrrol-2-ylmethylidene)aniline | C₁₂H₁₁N₂S | 215.29 | Methylsulfanyl, pyrrole-imine | Not reported | Not reported |
| 4-(1-Methylethyl)-N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)aniline | C₂₂H₂₄N₄O | 360.45 | Triazole-methoxy, isopropyl | P2₁/c | 0.068 |
Biological Activity
The compound 4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline , also known as a diazene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features an azo group (-N=N-) linked to a pyrrole moiety, which is significant for its biological interactions.
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit antioxidant activity. The azo group can participate in redox reactions, potentially contributing to the scavenging of free radicals. This property is crucial for mitigating oxidative stress in biological systems.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. A study focusing on redox-active benzaldehydes highlighted their effectiveness against pathogenic fungi by disrupting cellular antioxidation systems, which may also be applicable to our compound due to structural similarities .
Enzyme Inhibition
Preliminary findings suggest that derivatives of diazene compounds can inhibit various enzymes. For instance, studies on substituted benzaldehyde thiosemicarbazides have shown that such compounds can act as xanthine oxidase inhibitors, indicating a possible pathway for the compound's biological activity .
Case Study 1: Antifungal Activity
A study explored the antifungal properties of redox-active benzaldehydes. The findings indicated that these compounds could effectively disrupt cellular processes in fungi, suggesting that similar mechanisms might be at play for this compound .
| Compound | Activity | Mechanism |
|---|---|---|
| Redox-active benzaldehyde | Antifungal | Disruption of antioxidation systems |
Case Study 2: Enzyme Interaction
Research into enzyme inhibitors revealed that certain diazene derivatives could interact with xanthine oxidase. The introduction of specific functional groups enhanced their inhibitory activity, suggesting that modifications to the structure of our compound could yield potent inhibitors .
| Compound | Enzyme Target | Inhibition Type |
|---|---|---|
| Diazene derivative | Xanthine oxidase | Competitive inhibition |
Q & A
What are the established synthetic routes for 4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline, and what reaction conditions optimize yield?
Basic Research Question
The compound is synthesized via sequential condensation reactions. Azo coupling (E-configuration) between aniline derivatives and diazonium salts forms the phenyldiazenyl group, followed by Schiff base formation between the resulting 4-aminoazobenzene and 1H-pyrrole-2-carbaldehyde. Key conditions include:
- Azo Coupling : Low temperature (0–5°C) to stabilize diazonium intermediates, using NaNO₂/HCl in aqueous acidic medium .
- Schiff Base Formation : Reflux in ethanol or methanol (60–80°C) with catalytic acetic acid to drive imine formation; reaction times vary (4–12 hrs) depending on substituent steric effects .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >70% pure product .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
